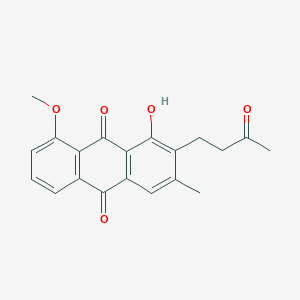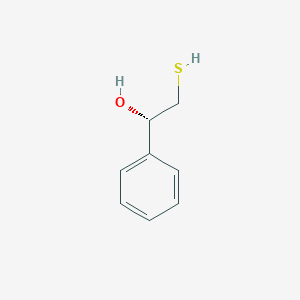
(1S)-1-Phenyl-2-sulfanylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group, a sulfanyl group, and a hydroxyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of a phenyl-substituted ethan-1-ol with a sulfanylating agent under controlled conditions. One common method involves the use of thiol reagents in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate, room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenyl-ethan-1-ol derivatives.
Applications De Recherche Scientifique
(1S)-1-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. Additionally, the presence of the phenyl and sulfanyl groups may contribute to its ability to interact with hydrophobic and polar regions of the target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1R)-1-Phenyl-2-sulfanylethan-1-ol: The enantiomer of (1S)-1-Phenyl-2-sulfanylethan-1-ol, with similar structural features but different stereochemistry.
1-Phenyl-2-sulfanylethan-1-one: A ketone derivative with a similar backbone but different functional groups.
1-Phenyl-2-hydroxyethan-1-ol: A hydroxyl derivative with a similar backbone but lacking the sulfanyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both phenyl and sulfanyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
(1S)-1-phenyl-2-sulfanylethanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 |
Clé InChI |
GADYZKYNBSDWMQ-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CS)O |
SMILES canonique |
C1=CC=C(C=C1)C(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


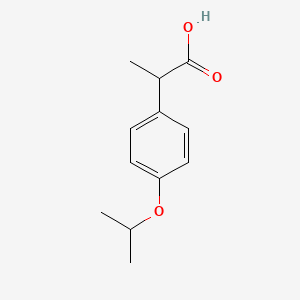
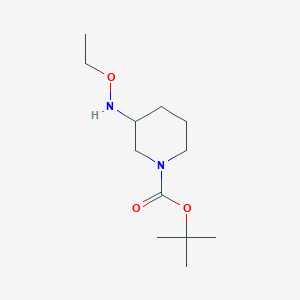
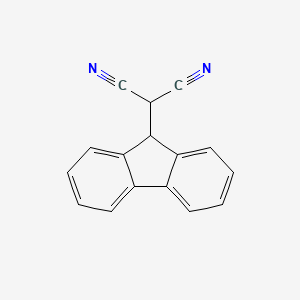
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
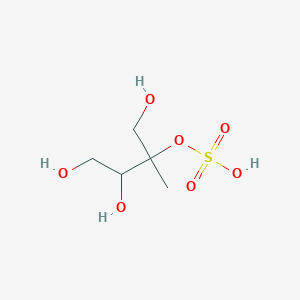
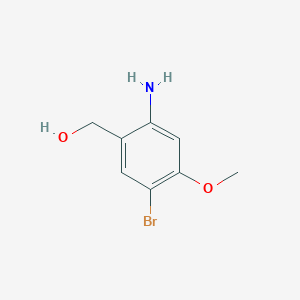
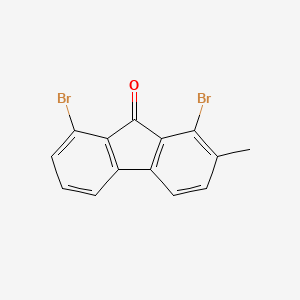
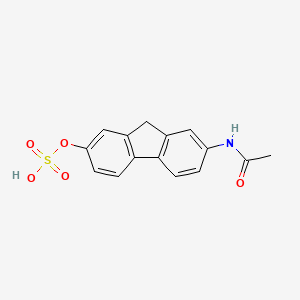


![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)


